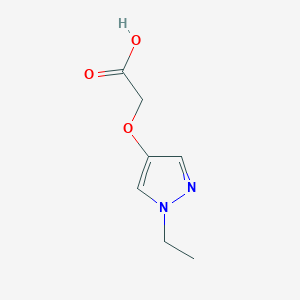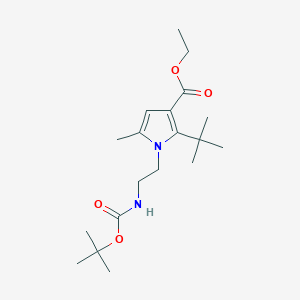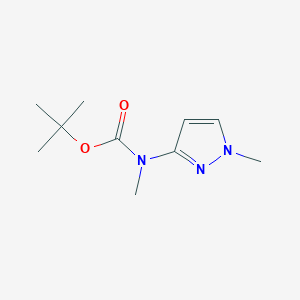
(4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid
Vue d'ensemble
Description
(4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid, also known as 4-HMPSA, is a small molecule that has been studied extensively due to its potential therapeutic applications. 4-HMPSA is a sulfonylated pyrimidine derivative with a molecular weight of 240.2 g/mol and a melting point of 116-117 °C. 4-HMPSA has been found to possess a range of biochemical and physiological effects that make it a promising target for therapeutic development.
Applications De Recherche Scientifique
Metabolic and Transporter Studies
Liver DNA Damage Susceptibility : Research indicated that peroxisome proliferators like Wy-14643, a compound structurally similar to (4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid, increased the susceptibility of liver DNA to damage, highlighting its potential impact on hepatocarcinogenesis (Hayashi et al., 1995).
Inflammatory Bowel Diseases : A study synthesized derivatives of benzoxazol-2-yl-5-acetic acid, analogous to nonsteroidal anti-inflammatory drugs, demonstrating significant efficacy against inflammatory bowel diseases like ulcerative colitis in animal models (Jilani et al., 2013).
Hepatobiliary Transport : TA-0201CA, a compound structurally related to (4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid, was studied for its hepatobiliary transport mechanisms in rat hepatocytes. It revealed involvement of various transporters in its hepatic uptake and biliary excretion, offering insights into its pharmacokinetic properties (Fukuda et al., 2010).
Pharmacological and Therapeutic Research
Antihyperlipidemic Activity : Compounds structurally similar to (4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid demonstrated antihyperlipidemic activity, lowering serum cholesterol and triglyceride levels in animal studies, suggesting their potential for treating conditions like hyperlipidemia (Gadad et al., 1996).
Analgesic Effects : Pyridine-4-one derivatives, related to the chemical structure , were studied for their analgesic effects in animal models. The research found significant analgesia, indicating potential applications in pain management (Hajhashemi et al., 2012).
Neuroprotective and Anti-Ulcer Research
Neuroprotective Efficacy : A study on PPARδ agonists structurally akin to (4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid demonstrated neuroprotective properties in both in vitro and in vivo models. This suggests potential applications in neurodegenerative disease treatments like Parkinson's disease and stroke (Iwashita et al., 2007).
Anti-Ulcer Activity : Compounds related to (4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid were found to have significant anti-ulcer activity in rat models, pointing towards potential therapeutic applications for gastric ulcers (Ishizuka et al., 1994).
Propriétés
IUPAC Name |
2-(4-methyl-6-oxo-2-propylsulfanyl-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-4-16-10-11-6(2)7(5-8(13)14)9(15)12-10/h3-5H2,1-2H3,(H,13,14)(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALTWXNNXYRDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















